Butyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE is an organic compound with the molecular formula C19H22ClN3O3S . This compound is characterized by the presence of a pyrimidine ring substituted with a propylsulfanyl group and a benzoate ester. It is a member of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields.
Preparation Methods
The synthesis of BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors.
Introduction of the propylsulfanyl group: The propylsulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the amide bond: The amide bond is formed by reacting the pyrimidine derivative with an appropriate amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol to form the butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the amide bond.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent.
Pyrimethamine: An antimalarial drug.
Trimethoprim: An antibiotic used to treat bacterial infections.
The uniqueness of BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClN3O3S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
butyl 4-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22ClN3O3S/c1-3-5-10-26-18(25)13-6-8-14(9-7-13)22-17(24)16-15(20)12-21-19(23-16)27-11-4-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,22,24) |
InChI Key |
VRTZHLCKCQRWBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCCC |
Origin of Product |
United States |
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